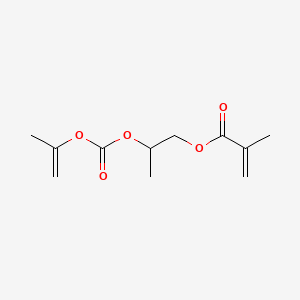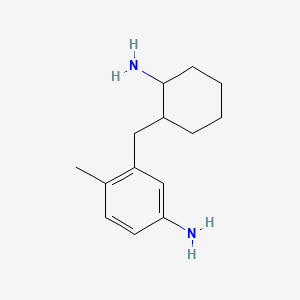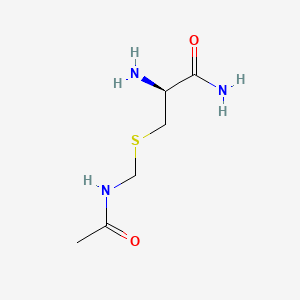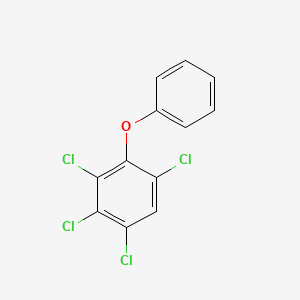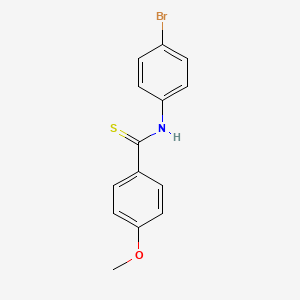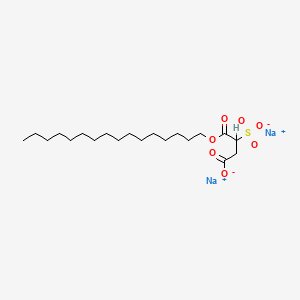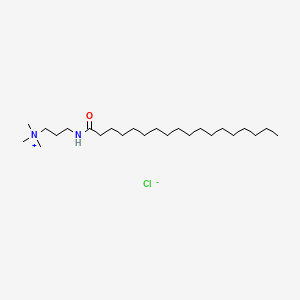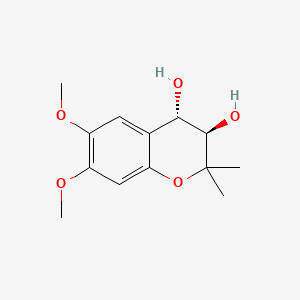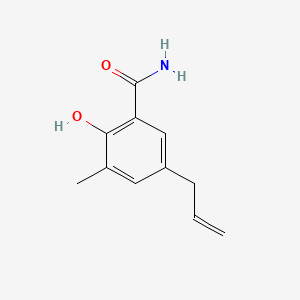
Salicylamide, 5-allyl-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicylamide, 5-allyl-3-methyl-, is a derivative of salicylamide, which is known for its analgesic and antipyretic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of salicylamide, 5-allyl-3-methyl-, typically involves the amidation of methyl salicylate. One common method includes adding methyl salicylate and methylbenzene in a specific weight ratio into a reaction kettle, heating to 40-45°C, and introducing ammonia gas to carry out the ammonification reaction. The reaction is controlled at 40-45°C and 0.25-0.35 MPa pressure. After 5-6 hours, the ammonia gas introduction is stopped, and the mixture is heated to recycle methylbenzene and methanol. The residual material is then cooled, crystallized, and centrifuged to obtain salicylamide .
Industrial Production Methods
Industrial production methods for salicylamide, 5-allyl-3-methyl-, focus on optimizing yield and purity while minimizing environmental impact. The process involves similar steps as the synthetic route but on a larger scale, with careful control of reaction conditions to ensure high product purity and efficient recycling of byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
Salicylamide, 5-allyl-3-methyl-, undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Salicylamide, 5-allyl-3-methyl-, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its analgesic and antipyretic effects, similar to salicylamide.
Industry: Utilized in the production of dyes, rubber additives, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of salicylamide, 5-allyl-3-methyl-, involves its interaction with specific molecular targets. It is believed to inhibit the synthesis of prostaglandins by blocking the enzyme cyclooxygenase (COX), similar to other salicylates. This inhibition reduces inflammation, pain, and fever .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylamide: The parent compound with similar analgesic and antipyretic properties.
Aspirin (Acetylsalicylic Acid): A widely used analgesic and antipyretic with a similar mechanism of action.
Methyl Salicylate: Known for its use in topical pain relief formulations.
Uniqueness
Salicylamide, 5-allyl-3-methyl-, is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to its parent compound and other salicylates .
Eigenschaften
CAS-Nummer |
91132-89-7 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
2-hydroxy-3-methyl-5-prop-2-enylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-3-4-8-5-7(2)10(13)9(6-8)11(12)14/h3,5-6,13H,1,4H2,2H3,(H2,12,14) |
InChI-Schlüssel |
FBCHRHSOUORTSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C(=O)N)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


